CP-810123

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CP-810123 是一种新型化合物,可作为 α7 烟碱乙酰胆碱受体的激动剂。该受体与记忆和注意力等认知过程的调节有关。 This compound 已被证明有望作为治疗精神病或神经系统疾病(包括精神分裂症和阿尔茨海默病)相关的认知障碍的治疗剂 .

准备方法

CP-810123 的合成涉及多个步骤,从母液的制备开始。 例如,将 2 毫克化合物溶解在 50 微升二甲基亚砜中,得到 40 毫克/毫升的母液浓度 。详细的合成路线和工业生产方法是专有的,未公开发布。

化学反应分析

CP-810123 经历了各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括用于溶解的二甲基亚砜和其他用于促进反应的溶剂。 从这些反应中形成的主要产物通常是原始化合物的衍生物,它们保留了核心结构,但表现出不同的官能团 .

科学研究应用

Scientific Research Applications

- Cognitive Impairment Treatment :

- Neuroplasticity Studies :

-

Pharmacological Research :

- Researchers compare this compound with other alpha 7 nicotinic acetylcholine receptor agonists to understand differences in pharmacokinetic profiles and therapeutic potential .

Case Studies

- Schizophrenia :

- Alzheimer’s Disease :

- Neuroplasticity :

作用机制

CP-810123 的作用机制涉及其与 α7 烟碱乙酰胆碱受体的结合。该受体是一种配体门控阳离子通道,当被 this compound 激活时,促进神经递质(如谷氨酸和γ-氨基丁酸)的释放。 这种作用增强突触传递并改善记忆和注意力等认知功能 .

相似化合物的比较

CP-810123 与其他 α7 烟碱乙酰胆碱受体激动剂(如 PHA-543613 和 PHA-568487)进行比较。这些化合物具有相似的作用机制,但在药代动力学特征和副作用特征方面有所不同。 This compound 以其快速脑部渗透、高口服生物利用度和良好的人类醚-a-go-go 特征而著称,使其成为一个独特且有希望的进一步开发候选者 .

类似化合物

- PHA-543613

- PHA-568487

- EVP-6124

- GTS-21

- AQW051

生物活性

CP-810123, a novel compound classified as a selective agonist of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR), has garnered attention for its potential therapeutic applications in treating cognitive deficits associated with psychiatric and neurological disorders, particularly schizophrenia and Alzheimer's disease. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant research findings.

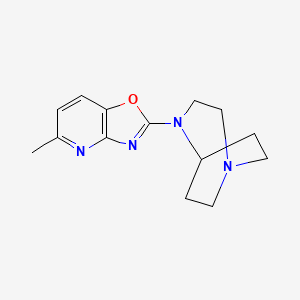

This compound is chemically identified as 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane. It exhibits high potency and selectivity for the α7 nAChR, which is known to play a crucial role in cognitive function and neuroplasticity. The compound demonstrates excellent brain penetration and oral bioavailability, allowing for significant receptor occupancy in vivo. Its mechanism involves the activation of α7 nAChRs, leading to increased intracellular calcium levels that modulate neurotransmitter release and promote neuronal growth and differentiation .

Pharmacological Profile

The pharmacological profile of this compound indicates its efficacy in enhancing cognitive functions:

- Binding Affinity : this compound has shown marked ex vivo binding to cerebral sites with an effective dose (ED50) of 0.34 mg/kg .

- Cognitive Assessment : In rodent models, this compound has been effective in improving auditory sensory gating and novel object recognition tasks, which are indicative of cognitive enhancement .

Efficacy in Cognitive Disorders

- Schizophrenia : Research indicates that this compound may ameliorate cognitive deficits associated with schizophrenia. Studies have demonstrated that α7 nAChR agonists can enhance cognitive performance by modulating neurotransmitter systems involved in attention and memory .

- Alzheimer's Disease : The interaction between β-amyloid (Aβ) peptides and α7 nAChRs is significant in Alzheimer's pathology. This compound may disrupt this interaction, potentially reducing Aβ-mediated neurodegeneration and cognitive decline .

Case Studies

Several studies have highlighted the potential of this compound in clinical settings:

- A study involving patients with schizophrenia reported improvements in cognitive performance following administration of this compound, supporting its role as a therapeutic agent for cognitive impairments .

- In Alzheimer's models, the compound's ability to enhance synaptic integrity while mitigating Aβ toxicity suggests a dual mechanism that could be beneficial for patients suffering from this disease .

Data Summary

| Property | Details |

|---|---|

| Chemical Structure | 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane |

| Receptor Target | Alpha 7 nicotinic acetylcholine receptor (α7 nAChR) |

| ED50 | 0.34 mg/kg |

| Key Efficacies | Enhances auditory sensory gating; improves novel object recognition |

| Therapeutic Areas | Schizophrenia; Alzheimer's disease |

属性

CAS 编号 |

439608-12-5 |

|---|---|

分子式 |

C14H18N4O |

分子量 |

258.32 g/mol |

IUPAC 名称 |

2-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine |

InChI |

InChI=1S/C14H18N4O/c1-10-2-3-12-13(15-10)16-14(19-12)18-9-8-17-6-4-11(18)5-7-17/h2-3,11H,4-9H2,1H3 |

InChI 键 |

BSNKYWSMUAGMDO-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=C1)OC(=N2)N3CCN4CCC3CC4 |

规范 SMILES |

CC1=NC2=C(C=C1)OC(=N2)N3CCN4CCC3CC4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-(5-methyloxazolo(4,5-b)pyridin-2-yl)-1,4-diazabicyclo(3.2.2)nonane CP 810,123 CP 810123 CP-810,123 CP-810123 CP810,123 CP810123 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。